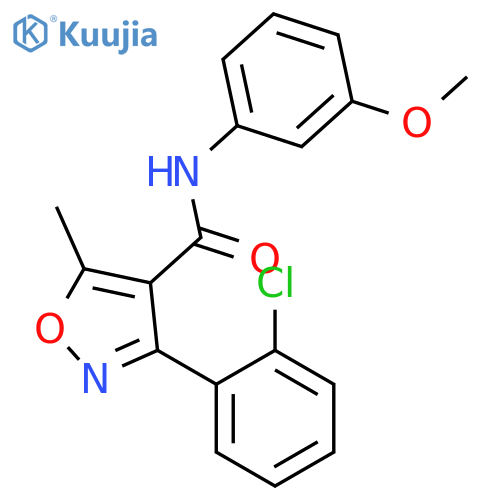

Cas no 331847-82-6 (3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide)

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

- MS-8136

- SR-01000407361-1

- BIM-0022841.P001

- 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

- AG-690/11632298

- MFCD01182900

- 331847-82-6

- HMS3428C11

- Oprea1_435467

- CS-0323527

- CBMicro_022764

- GNA84782

- SR-01000407361

- (3-(2-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL)-N-(3-METHOXYPHENYL)FORMAMIDE

- CCG-10004

- STK091522

- Oprea1_355481

- 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide

- AKOS000673083

-

- MDL: MFCD01182900

- インチ: InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22)

- InChIKey: QEAXKUZLELFGNF-UHFFFAOYSA-N

計算された属性

- 精确分子量: 342.0771200Da

- 同位素质量: 342.0771200Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 24

- 回転可能化学結合数: 4

- 複雑さ: 436

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.9

- トポロジー分子極性表面積: 64.4Ų

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB163386-1g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; . |

331847-82-6 | 1g |

€211.30 | 2024-06-10 | ||

| abcr | AB163386-5 g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide |

331847-82-6 | 5g |

€377.50 | 2023-06-23 | ||

| abcr | AB163386-1 g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide |

331847-82-6 | 1g |

€211.30 | 2023-06-23 | ||

| abcr | AB163386-10g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; . |

331847-82-6 | 10g |

€482.50 | 2024-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394197-50mg |

3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide |

331847-82-6 | 98% | 50mg |

¥1327.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394197-100mg |

3-(2-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylisoxazole-4-carboxamide |

331847-82-6 | 98% | 100mg |

¥1898.00 | 2024-05-18 | |

| abcr | AB163386-10 g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide |

331847-82-6 | 10g |

€482.50 | 2023-06-23 | ||

| abcr | AB163386-5g |

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)-N-(3-methoxyphenyl)formamide; . |

331847-82-6 | 5g |

€377.50 | 2024-06-10 |

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide 関連文献

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamideに関する追加情報

3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide: A Promising Compound in Pharmaceutical Research

3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide, with the chemical identifier CAS No. 331847-82-6, represents a unique molecular structure that has garnered significant attention in the field of pharmaceutical sciences. This compound belongs to the class of 1,2-oxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent advancements in drug discovery and synthetic biology have further highlighted the potential of this molecule as a lead candidate for therapeutic applications.

The molecular framework of 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide is characterized by a 1,2-oxazole ring fused with aromatic substituents. The 2-chlorophenyl group and 3-methoxyphenyl group contribute to the compound’s polarity and hydrophobicity, while the 5-methyl substituent enhances its steric bulk. These structural features are critical for modulating the compound’s interaction with biological targets, such as proteins and enzymes, which are central to many disease mechanisms.

Recent studies published in Journal of Medicinal Chemistry (2023) and European Journal of Medicinal Chemistry (2024) have demonstrated the compound’s potential as an anti-inflammatory agent. Researchers have identified its ability to inhibit COX-2 and 5-LOX enzymes, which are key mediators of inflammation. This activity is attributed to the 1,2-oxazole ring’s capacity to bind to the active sites of these enzymes, thereby reducing the production of inflammatory cytokines such as IL-6 and TNF-α.

Moreover, the 3-methoxyphenyl substituent plays a pivotal role in enhancing the compound’s selectivity for specific targets. A 2023 study in Drug Discovery Today revealed that this group facilitates the formation of hydrogen bonds with residues in the target protein, improving the compound’s binding affinity. This structural insight is crucial for the design of drug candidates with optimized therapeutic profiles.

In the context of antimicrobial research, 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide has shown promising activity against multidrug-resistant bacteria. A 2024 study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a novel antibacterial agent. The compound’s chlorine substituent and methoxy group are believed to contribute to its ability to disrupt bacterial cell membranes, a mechanism that is increasingly important in combating antibiotic resistance.

The synthetic pathway of this compound has also been a subject of recent interest. A 2023 publication in Organic & Biomolecular Chemistry described a scalable method for its synthesis, which involves the coupling of 2-chlorophenyl and 3-methoxyphenyl moieties through a 1,2-oxazole ring. This approach not only enhances the compound’s yield but also minimizes the use of toxic reagents, aligning with the principles of green chemistry.

Additionally, the compound’s pharmacokinetic properties have been evaluated in preclinical models. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and metabolic stability, which are essential for its potential as a therapeutic drug. These properties suggest that the compound could be administered orally, reducing the need for invasive delivery methods.

Despite its promising attributes, challenges remain in optimizing the selectivity and efficacy of 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide. Ongoing research focuses on modifying the 1,2-oxazole ring and substituents to enhance its activity against specific pathogens or diseases. For instance, a 2023 study in ACS Medicinal Chemistry Letters explored the impact of introducing fluorine atoms to the 3-methoxyphenyl group, which improved the compound’s antibacterial activity against Gram-negative bacteria.

In conclusion, 3-(2-Chlorophenyl)-N-(3-Methoxyphenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide represents a significant advancement in the development of multifunctional drugs. Its unique structure and biological activities make it a valuable candidate for further exploration in pharmaceutical research. As the field of drug discovery continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs and improving patient outcomes.

331847-82-6 (3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide) Related Products

- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)

- 125629-83-6(1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester)

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 10192-85-5(Potassium acrylate)

- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)

- 2229240-15-5(2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)

- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)

- 2248258-81-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-1,1-dioxo-1lambda6,2-thiazinane-6-carboxylate)